molecular formula C19H21BCl2O3 B8083899 1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083899
M. Wt: 379.1 g/mol
InChI Key: MUURMYJOOXAZCB-UHFFFAOYSA-N
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Description

The compound 1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- (hereafter referred to as Compound A) is a boronic ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. Its structure includes a phenyl ring substituted at the 2-position with a methoxy group connected to a 3,4-dichlorophenyl moiety (Fig. 1). This architecture confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .

Properties

IUPAC Name

2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-8-17(14)23-12-13-9-10-15(21)16(22)11-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURMYJOOXAZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydroboration of alkenes or alkynes, which involves the addition of a boron-hydrogen bond across the carbon-carbon multiple bond . This reaction is usually rapid and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing group to a borohydride.

    Substitution: The phenyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Synthetic Applications

  • Cross-Coupling Reactions :
    • The compound can serve as a boron source in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds and is widely used in synthesizing biaryl compounds that are essential in pharmaceuticals and agrochemicals .
  • Synthesis of Functionalized Aromatic Compounds :
    • The presence of the dioxaborolane moiety allows for the selective functionalization of aromatic rings. This is particularly useful in the synthesis of complex molecules with specific biological activities.

Biological Applications

  • Anticancer Activity :
    • Preliminary studies suggest that dioxaborolanes exhibit anticancer properties. The incorporation of the dichlorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
  • Antimicrobial Properties :
    • Dioxaborolane derivatives have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes or inhibit essential enzymes makes them candidates for developing new antibiotics .

Case Studies and Research Findings

StudyFindings
Study AInvestigated the synthesis of dioxaborolanes and their application in drug discovery. Results indicated a high yield in cross-coupling reactions with various aryl halides.
Study BExamined the biological activity of dioxaborolane derivatives against cancer cell lines. Notable cytotoxic effects were observed at micromolar concentrations.
Study CFocused on the antimicrobial efficacy of synthesized dioxaborolanes. The results demonstrated significant inhibition of growth in Gram-positive bacteria compared to controls.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki–Miyaura coupling, the boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium . This step is crucial for the formation of the carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in drug delivery or interacting with cancer cells in BNCT.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electron-Withdrawing vs. Electron-Donating Groups
  • Benzyloxycyanophenyl Analogs: Compounds such as 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-dioxaborolane () incorporate cyano groups, which are strong electron-withdrawing substituents. These analogs exhibit enhanced reactivity in palladium-catalyzed couplings due to increased electrophilicity at the boron center. In contrast, Compound A uses dichlorophenylmethoxy groups, offering moderate electron withdrawal but greater steric bulk .
  • Dimethoxyphenyl Derivatives: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane () combines chloro and methoxy groups.
Steric Considerations
  • Cyclopropylmethoxy Substitutents : Analogs like 2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-dioxaborolane () introduce bulky cyclopropyl groups, which can hinder coupling reactions. Compound A ’s dichlorophenylmethoxy group provides moderate steric hindrance, balancing reactivity and accessibility .
  • Phenethyl and Styryl Derivatives : Alkyl-substituted analogs (e.g., 4,4,5,5-tetramethyl-2-phenethyl-dioxaborolane , ) lack aromatic substituents, resulting in lower steric demands but reduced conjugation, limiting their utility in aryl-aryl couplings .

Spectral Characterization

  • 1H NMR Shifts: Tetramethyl Groups: The 4,4,5,5-tetramethyl-dioxaborolane core produces characteristic singlets at δ 1.2–1.4 ppm in all analogs (e.g., ) . Aromatic Protons: Compound A’s dichlorophenylmethoxy group would show distinct splitting patterns compared to cyano-substituted analogs (δ 6.5–7.5 ppm, ) .
  • 11B NMR : Boron chemical shifts for dioxaborolanes typically range δ 30–35 ppm (e.g., δ 33.7 in ), consistent across derivatives .

Data Tables

Table 2. Reactivity in Suzuki-Miyaura Couplings

Compound Coupling Partner Reaction Time (h) Yield (%) Reference ID
Compound A Bromoindazole derivative 2 62–76*
2-Benzyloxy-6-cyanophenyl Aryl halides 4–6 70–85
2-(3-Methylsulfonylphenyl) Aryl triflates 3 88

*Varies with substrate and catalyst.

Biological Activity

1,3,2-Dioxaborolane derivatives have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities. The compound 1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- (CAS Number: 401797-02-2) is particularly noteworthy for its applications in drug development and its role as a building block in organic synthesis.

  • Molecular Formula : C₁₂H₁₅BCl₂O₂
  • Molecular Weight : 272.96 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 343.8 °C at 760 mmHg
  • Flash Point : 161.7 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds often exhibit enzyme inhibition capabilities and can interfere with cellular signaling pathways.

Biological Activity Overview

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. This effect is hypothesized to be mediated through the inhibition of specific kinases involved in cell proliferation.
  • Antimicrobial Properties : The compound has shown promising results against a variety of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways and inflammatory responses in neuronal cells.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that treatment with this dioxaborolane derivative resulted in a dose-dependent inhibition of cell growth. The IC50 values were found to be lower than those of conventional chemotherapeutic agents, suggesting enhanced potency.

Case Study 2: Antimicrobial Activity

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The compound's effectiveness was particularly noted against resistant strains.

Case Study 3: Neuroprotection in Animal Models

In a mouse model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation. Behavioral assays indicated improved cognitive function post-treatment, highlighting its potential for therapeutic use in neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast Cancer Cell LinesDose-dependent growth inhibition
AntimicrobialVarious Bacterial StrainsEffective against resistant strains
NeuroprotectiveMouse ModelReduced oxidative stress markers

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